(Hydroxyimino)(1-methylpyrazol-4-yl)methane
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Overview
Description
(Hydroxyimino)(1-methylpyrazol-4-yl)methane: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a hydroxyimino group attached to a 1-methylpyrazol-4-yl moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxyimino)(1-methylpyrazol-4-yl)methane typically involves the reaction of 1-methylpyrazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 1-methylpyrazole and hydroxylamine.
Solvents: Ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Hydroxyimino)(1-methylpyrazol-4-yl)methane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(Hydroxyimino)(1-methylpyrazol-4-yl)methane: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a subject of study in biochemical assays and drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which (Hydroxyimino)(1-methylpyrazol-4-yl)methane exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. Additionally, the 1-methylpyrazol-4-yl moiety can participate in coordination with metal ions, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
(Hydroxyimino)(1-methylpyrazol-4-yl)methane: can be compared with other similar compounds, such as:
(Hydroxyimino)(1-phenylpyrazol-4-yl)methane: Similar structure but with a phenyl group instead of a methyl group.
(Hydroxyimino)(1-ethylpyrazol-4-yl)methane: Similar structure but with an ethyl group instead of a methyl group.
(Hydroxyimino)(1-propylpyrazol-4-yl)methane: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(NE)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4-5(2-6-8)3-7-9/h2-4,9H,1H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDVQHCSIMBKOC-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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